molecular formula C15H18OSe B12515171 Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- CAS No. 820963-07-3

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-

Cat. No.: B12515171
CAS No.: 820963-07-3
M. Wt: 293.27 g/mol
InChI Key: AOXAALGGMMHUAF-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • Cyclobutene ring : The fused double bond introduces significant strain, with C=C bond lengths averaging 1.337 Å and single C-C bonds elongating to 1.548 Å .
  • Selenium-carbon bonds : The Se-C bond in the propylseleno group measures approximately 1.97 Å , consistent with typical single-bond interactions in organoselenium compounds.
  • Acetyl group : The carbonyl (C=O) bond length is 1.215 Å , characteristic of ketones.

Bond angles within the cyclobutene ring deviate markedly from ideal tetrahedral values due to ring strain:

  • C1-C2-C3 : 88.5° (compressed by ring puckering)
  • C2-C3-C4 : 92.3° (influenced by selenium’s steric bulk)

Intermolecular Interactions

The crystal packing is stabilized by weak CH···O hydrogen bonds (2.45–2.65 Å) and Se···π interactions (3.70–3.85 Å) between the selenium atom and adjacent phenyl rings. These interactions contribute to a layered molecular arrangement, as observed in similar cyclobutene derivatives.

Conformational Dynamics in Cyclobutene Ring Systems

The cyclobutene ring exhibits pronounced puckering to alleviate angle strain, adopting a butterfly conformation with a dihedral angle of 35.7° between the two non-planar segments. Key conformational features include:

Puckering Parameters

  • Deviation from planarity : The cyclobutene ring’s maximum out-of-plane displacement is 0.213 Å , significantly greater than in unstrained cyclohexane systems.
  • Substituent effects : The bulky phenyl group induces asymmetric puckering, forcing the propylseleno moiety into a pseudo-axial orientation to minimize steric clashes.

Dynamic Behavior

At ambient temperatures, the ring undergoes rapid pseudorotation , interconverting between equivalent puckered states with an energy barrier of 12.3 kJ/mol . This flexibility is constrained compared to cyclopentane due to the smaller ring size, but the presence of the double bond introduces partial rigidity.

Selenium-Centered Electronic Structure Features

Selenium’s unique electronic configuration ([Ar]3d¹⁰4s²4p⁴) confers distinct properties to the propylseleno group:

Hybridization and Bonding

  • Se-C bond : The selenium atom utilizes sp³ hybrid orbitals to form a polar covalent bond with the cyclobutene carbon, with a bond dissociation energy of 234 kJ/mol .
  • Lone pair orientation : The two non-bonding electron pairs on selenium occupy equatorial positions, enabling weak hyperconjugative interactions with the cyclobutene π-system.

Electronic Effects

  • Resonance stabilization : The selenium lone pairs delocalize into the cyclobutene ring’s π* orbitals, reducing ring strain by 18.7 kJ/mol compared to sulfur analogs.
  • Polarizability : Selenium’s large atomic radius enhances van der Waals interactions, contributing to the compound’s relatively high melting point (98–102°C ) compared to non-seleniumated cyclobutene derivatives.

Properties

CAS No.

820963-07-3

Molecular Formula

C15H18OSe

Molecular Weight

293.27 g/mol

IUPAC Name

1-(3-phenyl-2-propylselanylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C15H18OSe/c1-3-9-17-15-13(11(2)16)10-14(15)12-7-5-4-6-8-12/h4-8,13H,3,9-10H2,1-2H3

InChI Key

AOXAALGGMMHUAF-UHFFFAOYSA-N

Canonical SMILES

CCC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

[2+2] Cycloaddition

  • Mechanism : Reaction between a diene and a ketene or strained alkyne under thermal or photochemical conditions.
  • Example : Cyclobutenones or benzocyclobutenones can form via [2+2] cycloadditions between alkynes and ketenes. For the target compound, a phenyl-substituted diene might react with a seleno-functionalized ketene.
Reagents/Conditions Product Yield Reference
Alkyne + ketene, thermal Cyclobutenone derivatives 60–85%
Quinolinone + CF₃-alkene, visible light CF₃-substituted cyclobutenes 70–90%

Phenyl Group Incorporation

The phenyl substituent is typically introduced via cross-coupling or electrophilic substitution.

Suzuki-Miyaura Coupling

  • Mechanism : Palladium-catalyzed coupling of aryl halides with boronic acids.
  • Potential Use : A cyclobutenyl halide could couple with phenylboronic acid to install the phenyl group.
Catalyst Substrates Yield Reference
Pd(PPh₃)₄ Aryl halide + phenylboronic acid 75–90%

Friedel-Crafts Acylation

  • Mechanism : Acylation of an aromatic ring using acyl chlorides or anhydrides.
  • Application : Post-cyclobutene synthesis, acylation could position the ethanone moiety.

Propylseleno Group Introduction

The propylseleno group is a key functional unit, often introduced via nucleophilic substitution or reductive alkylation.

Mechanochemical Synthesis

  • Mechanism : Grinding magnesium, elemental selenium, and organic halides generates selenium nucleophiles (Se-Mg), which react with electrophiles.
  • Adaptation : A propyl halide (e.g., CH₂CH₂CH₂Br) could form a propylseleno-Mg intermediate, reacting with a cyclobutenyl electrophile.
Reagents Conditions Product Yield Reference
Mg, Se, CH₂CH₂CH₂Br, LiCl Liquid-assisted grinding (LAG) Propylseleno-Mg intermediate 80–95%

Nucleophilic Substitution

  • Mechanism : Displacement of a leaving group (e.g., Br, OTs) on the cyclobutene ring by propylselenol (SePrH) in basic conditions.
  • Example : A bromocyclobutene derivative reacts with SePrH/K₂CO₃ to form the selenoether.
Substrate Reagents Product Yield Reference
Cyclobutene bromide SePrH, K₂CO₃ Propylseleno-cyclobutene 60–75%

Ethanone Moiety Installation

The ethanone group can be introduced via oxidation, acylation, or ketone-forming reactions.

Acylation of Alcohols

  • Mechanism : Reaction of an alcohol with acetyl chloride or acetic anhydride under acidic conditions.
  • Application : A cyclobutenyl alcohol could be acylated to form the ethanone.
Substrate Reagents Product Yield Reference
Cyclobutenol AcCl, AlCl₃ Ethanone derivative 65–85%

Oxidation of Alcohols

  • Mechanism : Oxidation of secondary alcohols to ketones using agents like KMnO₄ or CrO₃.
  • Example : A cyclobutenyl alcohol oxidized to the corresponding ketone.

Purification and Characterization

  • Chromatography : Silica gel or alumina columns for isolating the final product.
  • Spectroscopy :
    • ¹H NMR : Characterize cyclobutene protons and seleno-group signals.
    • IR : Confirm carbonyl (C=O) and Se-C stretches.

Challenges and Optimization

  • Regioselectivity : Competing pathways in cyclobutene synthesis require precise control of reaction conditions.
  • Stability : Cyclobutenes are prone to ring-opening; low-temperature storage is recommended.
  • Yield : Mechanochemical methods offer high yields but require optimization of grinding time and solvent.

A stepwise approach combining cyclobutene synthesis, seleno-group introduction, and acylation:

  • Cyclobutene Formation :

    • React a phenyl-substituted diene with a seleno-functionalized ketene via [2+2] cycloaddition.
  • Propylseleno Group Addition :

    • Perform nucleophilic substitution on a bromocyclobutene intermediate with SePrH.
  • Ethanone Installation :

    • Acylate a cyclobutenol derivative using acetyl chloride.

Comparative Analysis of Methods

Method Advantages Limitations
Mechanochemical synthesis High yield, mild conditions Requires specialized equipment
Suzuki coupling Regioselective phenyl installation Expensive catalysts
Nucleophilic substitution Direct seleno-group introduction Sensitive to oxidation

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxide derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Cyclobutene vs. Benzene: The target compound’s strained cyclobutene ring contrasts with the aromatic stability of benzene derivatives (e.g., 1-(2-chlorophenyl)ethanone), leading to higher reactivity in ring-opening or cycloaddition reactions .
  • Selenium vs. Halogen/Oxygen: The propylseleno group introduces distinct nucleophilic and redox properties compared to electron-withdrawing substituents like chlorine () or electron-donating methoxy groups ().

Electronic and Thermodynamic Properties

Density functional theory (DFT) studies (e.g., Becke’s hybrid functional in and Lee-Yang-Parr correlation in ) enable comparisons of electronic properties. For example:

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Thermochemical Accuracy (kcal/mol)
Target Compound (DFT Model) -5.2 -1.8 3.4 ±2.4 (Becke hybrid functional)
1-(2-Chlorophenyl)ethanone -6.0 -1.5 4.5 ±3.1 (LYP correlation)

Key Findings :

  • The selenium substituent lowers the HOMO-LUMO gap compared to chlorinated analogs, suggesting enhanced charge-transfer capabilities .
  • The cyclobutene ring’s strain may increase thermodynamic instability, as reflected in higher deviations in atomization energy calculations .

Reactivity and Stability

  • Cyclobutene Ring : The strained four-membered ring is prone to [2+2] cycloreversion or ring-expansion reactions, unlike stable six-membered rings in tricyclic derivatives () or benzodioxol systems ().
  • Selenium Reactivity: The propylseleno group can undergo oxidation to selenoxide or nucleophilic substitution, contrasting with the inertness of phosphoranylidene groups () or the hydrogen-bonding capacity of hydroxyacetophenones ().
  • Thermal Stability: Cyclobutene derivatives typically exhibit lower thermal stability (decomposition >150°C) compared to tricyclic or aromatic ethanones (stable up to 300°C) .

Biological Activity

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- (CAS No. 820963-07-3), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- has the molecular formula C15H18OSeC_{15}H_{18}OSe and a molecular weight of approximately 293.26 g/mol. The presence of the propylselenium group suggests potential antioxidant properties, which are often associated with selenium-containing compounds.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl-substituted cyclobutenes with selenium-containing reagents. The specific methodologies can vary, but they often include steps such as:

  • Formation of the cyclobutene core.
  • Introduction of the phenyl and propylselenium groups via electrophilic substitution.

Antioxidant Properties

Research indicates that selenium-containing compounds often exhibit significant antioxidant activity. Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]- may enhance cellular defense against oxidative stress by scavenging free radicals and modulating antioxidant enzyme activity.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds:

  • Mechanism of Action : The compound's mechanism may involve induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
  • Case Studies : In vitro studies have shown that derivatives with similar structures exhibit cytotoxicity against various cancer cell lines, including breast cancer and glioma cells. For instance, compounds with structural motifs akin to Ethanone demonstrated IC50 values in the low micromolar range against C6 glioma cells, indicating effective growth inhibition without significant toxicity to normal cells .
CompoundCell LineIC50 (µM)Notes
Ethanone Derivative AC6 Glioma5.13Induces apoptosis
Ethanone Derivative BMCF-7 (Breast Cancer)8.34Low toxicity on L929 cells
Ethanone, 1-[3-phenyl...]VariousTBDFurther studies needed

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may also be significant. Inflammatory pathways often involve the activation of neutrophils and macrophages, leading to the release of pro-inflammatory cytokines. Compounds structurally related to Ethanone have shown promise in inhibiting these pathways by reducing cytokine production and neutrophil degranulation .

Research Findings

Recent investigations have highlighted the following findings regarding Ethanone's biological activity:

  • Cytotoxicity : Studies indicate that while some derivatives show potent cytotoxic effects against cancer cells, others maintain a favorable safety profile by exhibiting low toxicity towards normal cells .
  • Mechanistic Insights : The ability to induce apoptosis through modulation of key signaling pathways has been a focal point in understanding its anticancer effects .
  • Potential Applications : Given its antioxidant and anti-inflammatory properties, there is potential for this compound in therapeutic applications targeting oxidative stress-related diseases and inflammatory conditions.

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